The exact mass of the compound Metixene is 309.1551 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble as hcl salt1.02e-04 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thioxanthenes - Supplementary Records. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.; H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]; H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
Drug Indication
Used for the symptomatic treatment of parkinsonism.
Pharmacology
Metixene is a tertiary antimuscarinic with actions similar to those of atropine; it also has antihistaminic and direct antispasmodic properties. It is used for the symptomatic treatment of parkinsonism, including the alleviation of the extrapyramidal syndrome induced by other drugs such as phenothiazines, but, like other antimuscarinics, it is of no value against tardive dyskinesias. Metixene has been discontinued.
ATC Code
N - Nervous system N04 - Anti-parkinson drugs N04A - Anticholinergic agents N04AA - Tertiary amines N04AA03 - Metixene
Mechanism of Action
Parkinsonism is thought to result from an imbalance between the excitatory (cholinergic) and inhibitory (dopaminergic) systems in the corpus striatum. The mechanism of action of centrally active anticholinergic drugs such as metixene is considered to relate to competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum, which then restores the balance.
KEGG Target based Classification of Drugs
G Protein-coupled receptors Rhodopsin family Acetylcholine (muscarinic) CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]
Pictograms
Irritant;Environmental Hazard
Other CAS
4969-02-2
Wikipedia
Methixene Methixene hydrochloride
Use Classification
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Oral squamous cell carcinoma (OSCC) exhibited high chemoresistance to current treatments. Here we aimed at identifying and repositioning approved drugs that could be selectively toxic toward OSCC cells. Through a cell-based drug screening of 1,280 chemical molecules, we selected compounds lethal to oral cancer SCC-25 cells, while sparing normal keratinocyte HaCaT cells. Within the chemical library, the natural flavonoid luteolin was identified as a potent cytotoxic agent against oral cancer cells in vitro, along with metixene hydrochloride and nitazoxanide. Of note, they exhibit low toxicity and high efficiency compared to the standard-of-care, such as cisplatin and the epidermal growth factor receptor inhibitor tyrphostin. From a molecular standpoint, luteolin causes phosphorylation of ataxia telangiectasia mutated (ATM) and H2AX in a DNA repair pathway and can be efficiently combined with a checkpoint kinase (CHK) pharmacological inhibitor. Thus, luteolin emerges as a potent cytotoxic and/or adjuvant therapy in oral cancer, as it is a natural compound presenting better effects in vitro compared to conventional chemotherapeutic agents. Future in vivo exploration is next required to provide the proof-of-concept that luteolin could be an efficient anticancer molecule.
Methixene hydrochloride, an anticholinergic agent, may be useful in the symptomatic treatment of functional bowel disorders. Adverse effects reported from its use are those of the anticholinergic drugs in general.
Dualism in the effects of atropine, and metixene upon the denervated human parotid salivary gland is demonstrated by the fact that they suppress pilocarpine secretion while themselves causing an extremely intense and prolonged salivation. A still stronger cholinolytic, chlorosyle, although causing salivation, blocks paradoxical salivation initiated by atropine and metacine. With respect to the latter ligands, chlorosyle acts as a partial agonist. Dualism in the cholinolytics' effect is conditioned by generation, following chronic enervation of the gland, of cholinoreceptor subpopulations of different functional significance and evolutional maturity. Depending on the length of the cholinoreceptor reactive zone, cholinolytics initiate blockade of some receptors and excitement of others.
To quantify the clinical benefit of an additional deprenyl administration in L-dopa pretreated patients we have performed a study of 30 patients suffering from advanced parkinsonism. During the first phase of the study over three months under controlled conditions deprenyl showed in a cross-over design a similar therapeutic potential as the control-substance methixene, but it was markedly better tolerated. The therapeutic effect persisted over a follow-up observation period of 1 year with only a slight tendency to deterioration. There was no marked positive influence on fluctuations, only end-of-dose akinesia improved slightly. The substance was well tolerated by the patients, the frequency of side effects was less than under methixene. In contrast to the good clinical improvement there was only a slight reduction in depression score. Thus the therapeutic effect seems not only to be mediated by a nonspecific antidepressant effect. The most remarkable advantage of deprenyl compared to other substances in adjuvant therapy of advanced parkinsonism is probably the reduction of serious side effects.
A simple and rapid colorimetric method for the quantitative determination of the thioxanthene derivatives, chlorprothixene, tiotixene and metixene has been performed either in their pure form or in tablets. The procedure is based upon the formation of charge transfer complexes with the pi-acceptor tetracyanoethylene. The spectra of the complex show maxima at 415, 410 and 390 nm with a high apparent molar absorptivity which facilitates the determination of 5-100 micrograms X ml-1 of the studied compounds. The mean recoveries are 100.1 +/- 1.4%, 99.8 +/- 0.8% and 100.2 +/- 1.1% for chlorprothixene, tiotixene and metixene, respectively. This procedure is applied to determine these drugs in certain formulations and the results compare favourably to compendial methods.
Inquiry Online
* Please note that we will only send quotations to valid professional email addresses.
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.